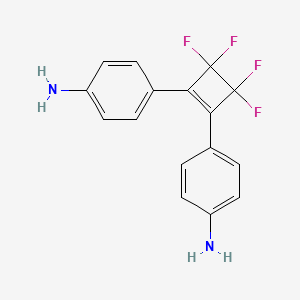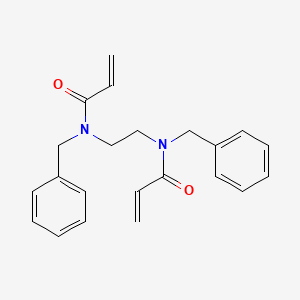
N,N'-(Ethane-1,2-diyl)bis(N-benzylprop-2-enamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Ethane-1,2-diyl)bis(N-benzylprop-2-enamide) is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of bis-amides, which are known for their diverse biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-benzylprop-2-enamide) typically involves the reaction of ethane-1,2-diamine with benzylprop-2-enoyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired bis-amide product .
Industrial Production Methods
While specific industrial production methods for N,N’-(Ethane-1,2-diyl)bis(N-benzylprop-2-enamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis(N-benzylprop-2-enamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its biocompatibility and potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its antileishmanial activity.
Mécanisme D'action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-benzylprop-2-enamide) involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to bind to and inhibit key enzymes in the Leishmania parasite . Molecular docking studies have shown that the compound can form stable complexes with these enzymes, leading to their inactivation and subsequent death of the parasite.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(benzamide): Similar structure but lacks the benzylprop-2-enamide groups.
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): Contains methylformamide groups instead of benzylprop-2-enamide.
N,N’-(Ethane-1,2-diyl)bis(4-chlorobenzenesulfonamide): Contains chlorobenzenesulfonamide groups.
Uniqueness
N,N’-(Ethane-1,2-diyl)bis(N-benzylprop-2-enamide) is unique due to its specific benzylprop-2-enamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.
Propriétés
Numéro CAS |
139722-99-9 |
|---|---|
Formule moléculaire |
C22H24N2O2 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
N-benzyl-N-[2-[benzyl(prop-2-enoyl)amino]ethyl]prop-2-enamide |
InChI |
InChI=1S/C22H24N2O2/c1-3-21(25)23(17-19-11-7-5-8-12-19)15-16-24(22(26)4-2)18-20-13-9-6-10-14-20/h3-14H,1-2,15-18H2 |
Clé InChI |
OUDJHGLVUGUXCD-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)N(CCN(CC1=CC=CC=C1)C(=O)C=C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)
![(2R)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14266572.png)
![4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B14266575.png)


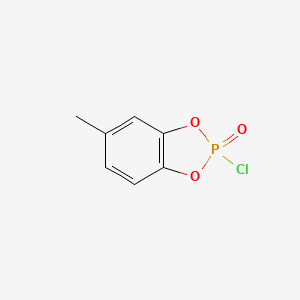
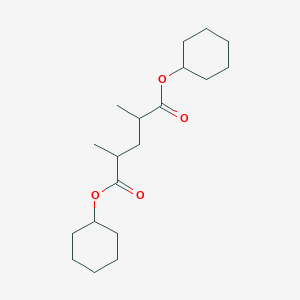
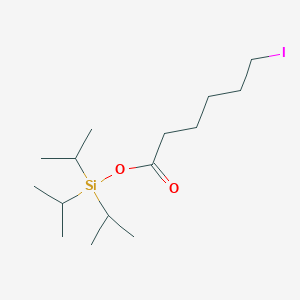
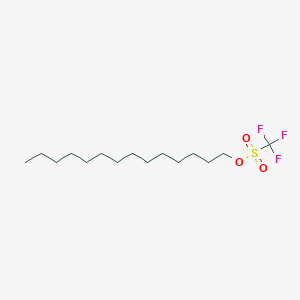
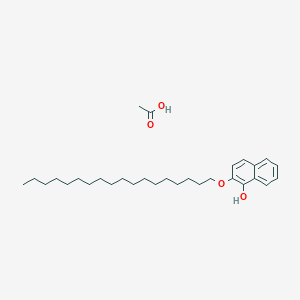
![1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL](/img/structure/B14266611.png)

